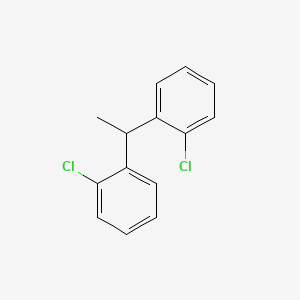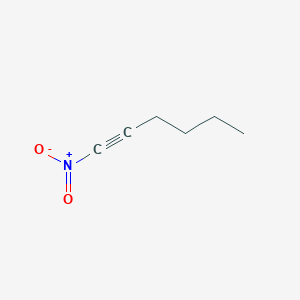
1-Nitrohex-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrohex-1-yne is an organic compound belonging to the class of nitroalkynes It is characterized by the presence of a nitro group (-NO2) attached to a terminal alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrohex-1-yne can be synthesized through various methods. One common approach involves the nitration of hex-1-yne using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where hex-1-yne is treated with a mixture of nitric acid and sulfuric acid. The reaction is carefully monitored to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrohex-1-yne undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amines or hydroxylamines.
Substitution: Compounds with new functional groups replacing the nitro group.
Applications De Recherche Scientifique
1-Nitrohex-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is employed in the production of advanced materials, including polymers and explosives.
Mécanisme D'action
The mechanism of action of 1-Nitrohex-1-yne involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
- 1-Nitroethyne (Nitroacetylene)
- 1-Nitroprop-1-yne
- 1-Nitrobut-1-yne
- 1-Nitropent-1-yne
Comparison: 1-Nitrohex-1-yne is unique due to its longer carbon chain compared to other nitroalkynes. This structural difference can influence its reactivity and the types of reactions it undergoes. Additionally, the longer carbon chain may affect its solubility and interaction with other molecules, making it suitable for specific applications that shorter nitroalkynes may not be ideal for .
Propriétés
Numéro CAS |
58064-13-4 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-nitrohex-1-yne |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3 |
Clé InChI |
KQLZIQXKIVIBPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)

![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
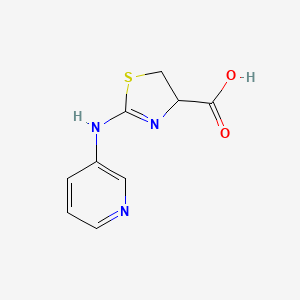

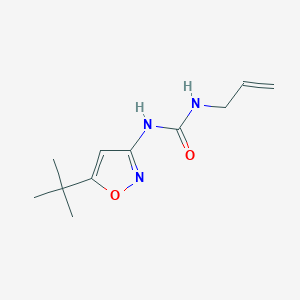
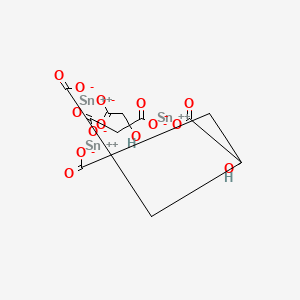
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
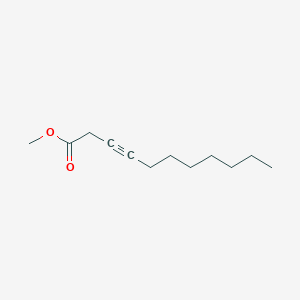
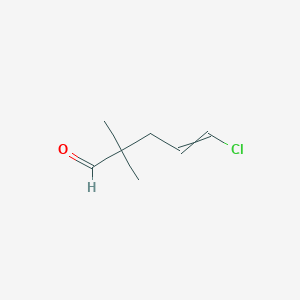
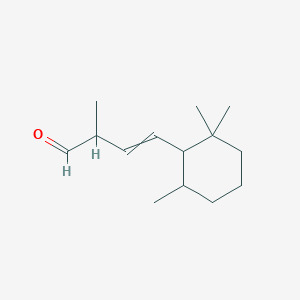
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
